molecular formula C25H21N3O3 B290079 7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B290079
M. Wt: 411.5 g/mol
InChI Key: FGOPPKCIHPQZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as DMI, is a synthetic compound that belongs to the class of pyrazoloisoquinolines. It has been widely studied for its potential as an anticancer agent due to its unique chemical structure and mechanism of action.

Mechanism of Action

DMI exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, DMI prevents cancer cells from proliferating and spreading. DMI has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, DMI has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. DMI has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of DMI is its high potency and selectivity for cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of DMI is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on DMI. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of DMI's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DMI and to optimize its anticancer activity.

Synthesis Methods

The synthesis of DMI involves several steps, starting with the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form 3-methoxyphenylhydrazine. This compound is then reacted with 7,8-dimethoxy-4-methylcoumarin in the presence of a base to form DMI.

Scientific Research Applications

DMI has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. DMI has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-2H-pyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C25H21N3O3/c1-29-17-11-7-10-16(12-17)23-19-14-21(31-3)20(30-2)13-18(19)22-24(27-28-25(22)26-23)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,26,27,28)

InChI Key

FGOPPKCIHPQZRA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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